![molecular formula C10H11BrN4O2 B1376195 5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1515197-31-5](/img/structure/B1376195.png)
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one
Overview
Description
The compound “5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one” has a CAS Number of 1515197-31-5 . It has a molecular weight of 299.13 and its IUPAC name is 5-bromo-3- ( (3-propyl-1,2,4-oxadiazol-5-yl)methyl)pyrimidin-4 (3H)-one . The compound is a powder and is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazole derivatives have been synthesized through annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11BrN4O2/c1-2-3-8-13-9 (17-14-8)5-15-6-12-4-7 (11)10 (15)16/h4,6H,2-3,5H2,1H3 . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 299.13 .Scientific Research Applications
Anti-Infective Agents
1,2,4-Oxadiazoles, such as the one present in the compound , have been extensively studied for their anti-infective properties. They exhibit a broad spectrum of activities against bacterial, viral, and leishmanial infections. The compound’s potential for structure-activity relationship (SAR) studies and its mode of action against specific pathogens make it a promising candidate for the development of new anti-infective drugs .
Agricultural Biological Activities
The oxadiazole ring is known for its agricultural biological activities. Research has shown that derivatives of 1,2,4-oxadiazole can serve as efficient and low-risk chemical pesticides. They have demonstrated moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani .
Antibacterial Agents for Crop Protection
Specifically, 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae, which causes diseases in rice plants. The derivatives outperformed traditional agents, indicating their potential as novel antibacterial agents for crop protection .
Blood-Brain Barrier Permeability
Compounds with oxadiazole structures have been correlated with higher lipophilicity, which suggests they could cross the blood-brain barrier. This property is crucial for the development of central nervous system (CNS) drugs, as it allows the compound to reach its target site within the brain .
Anti-HIV Agents
Oxadiazole derivatives have also been explored for their potential as anti-HIV agents. Molecular docking studies suggest that these compounds could inhibit the replication of HIV-1, providing a pathway for the development of new antiretroviral drugs .
Chemical Properties and Physical Data
For researchers and chemists, the detailed chemical properties and physical data of this compound are essential. This includes its melting point, boiling point, density, molecular formula, and molecular weight. Such information is critical for designing experiments and understanding the compound’s behavior under different conditions .
Future Directions
properties
IUPAC Name |
5-bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-2-3-8-13-9(17-14-8)5-15-6-12-4-7(11)10(15)16/h4,6H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGJASHQMNMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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